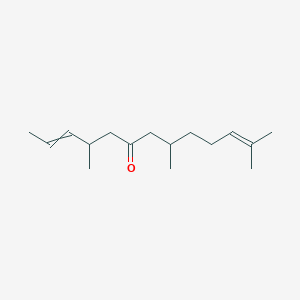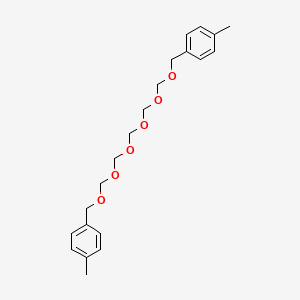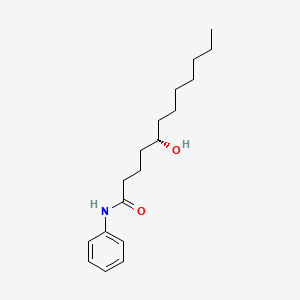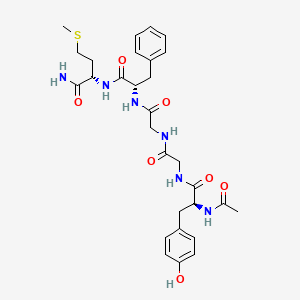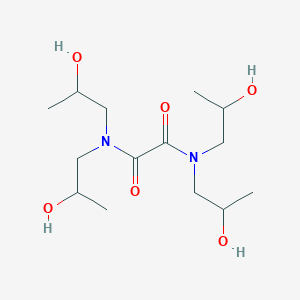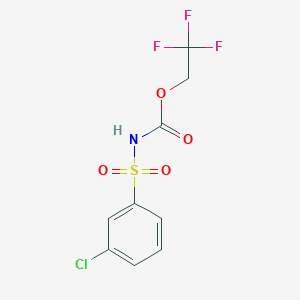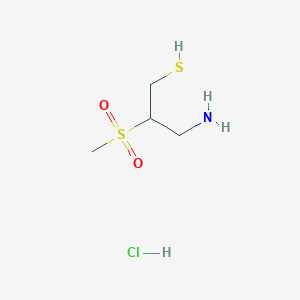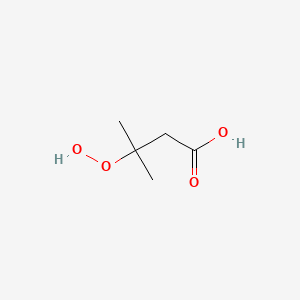
3-Hydroperoxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroperoxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of butanoic acid, characterized by the presence of a hydroperoxy group (-OOH) and a methyl group (-CH3) attached to the third carbon of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroperoxy-3-methylbutanoic acid can be synthesized through the oxidation of 3-hydroxy-3-methylbutanoic acid. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalytic systems can further enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroperoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form carboxylic acids or ketones.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroperoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxy-3-methylbutanoic acid.
Substitution: Derivatives with different functional groups replacing the hydroperoxy group.
Aplicaciones Científicas De Investigación
3-Hydroperoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable compound for studying oxidation and reduction mechanisms.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress in cells.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroperoxy-3-methylbutanoic acid involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, potentially causing oxidative damage or signaling pathways activation.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylbutanoic acid: A precursor in the synthesis of 3-Hydroperoxy-3-methylbutanoic acid.
3-Methylbutanoic acid: Lacks the hydroperoxy group but shares a similar carbon backbone.
3-Hydroperoxypropanoic acid: Similar in structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a hydroperoxy group and a methyl group on the same carbon atom. This combination imparts distinct reactivity and chemical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63401-19-4 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
3-hydroperoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2,9-8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) |
Clave InChI |
QEPMBZKMFRKICX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


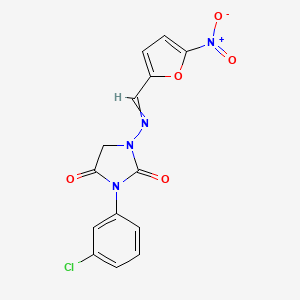
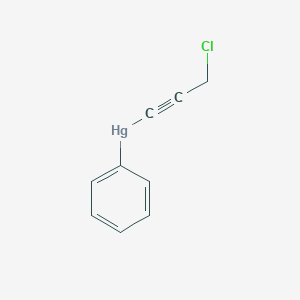
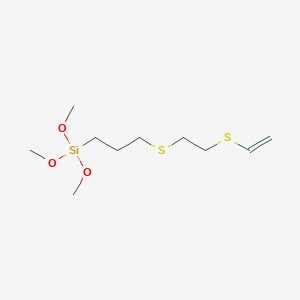
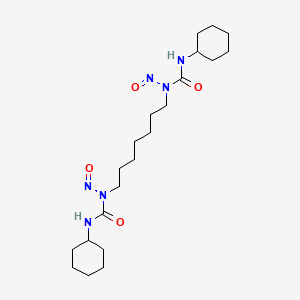
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
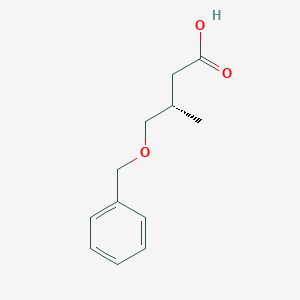
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
